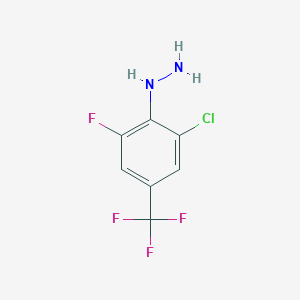

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

説明

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine (CAS: 110499-66-6; molecular formula: C₇H₅ClF₄N₂; molecular weight: 228.58) is a halogenated arylhydrazine derivative with a trifluoromethyl (-CF₃) substituent at the para position and chloro/fluoro groups at ortho positions on the phenyl ring . This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds such as pyrazoles and triazoles, which have applications in pharmaceuticals and agrochemicals .

特性

IUPAC Name |

[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEAIXDNMCHKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552410 | |

| Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110499-66-6 | |

| Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110499-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine, with the chemical formula C7H5ClF4N2, is a hydrazine derivative that has garnered attention for its potential biological activity. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group that enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its pharmacological potential and relevant case studies.

- Molecular Formula : C7H5ClF4N2

- Molecular Weight : 228.57 g/mol

- Melting Point : 73–75 °C

- Boiling Point : 189.9 °C at 760 mmHg

- Density : 1.568 g/cm³

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.

Biological Activity Overview

Recent studies have indicated several areas of biological activity for this compound:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. For example, derivatives of hydrazine compounds have been reported to exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 to 34.2 μM depending on the specific derivative and structural modifications .

- Anticancer Activity :

- Antioxidant Activity :

Case Study 1: Enzyme Inhibition

A study evaluated the inhibition of AChE and BChE by various hydrazone derivatives related to this compound. The results indicated that certain derivatives exhibited significant inhibition with IC50 values as low as 5.4 μM for AChE, suggesting a promising avenue for Alzheimer's disease treatment .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

Case Study 2: Anticancer Properties

In another investigation, the compound was synthesized as part of a series aimed at developing new anticancer agents. Testing against MCF-7 cell lines demonstrated that modifications to the hydrazine structure could enhance cytotoxicity, with some derivatives achieving significant cell death at low concentrations .

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Synthesis

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

- Anti-Cancer Drugs : It is notably used in the production of Temozolomide, an important medication for treating brain tumors. The compound's hydrazine structure allows it to participate in reactions that form stable derivatives essential for drug efficacy .

- Anti-Inflammatory Drugs : The compound is also an intermediate in synthesizing Celecoxib, used for treating arthritis. Its reactivity with various functional groups facilitates the formation of necessary pharmacophores .

| Drug Name | Application Area | Role of this compound |

|---|---|---|

| Temozolomide | Oncology | Key intermediate in synthesis |

| Celecoxib | Rheumatology | Intermediate for anti-inflammatory activity |

1.2 Mechanism of Action

The hydrazine moiety in this compound contributes to its biological activity by facilitating the formation of reactive intermediates that can interact with cellular targets, enhancing drug potency and selectivity.

Pesticide Applications

2.1 Insecticides

This compound is integral to synthesizing various pesticides, particularly insecticides like Thiamethoxam. Its ability to react with electrophiles allows for the development of compounds that effectively control agricultural pests .

| Pesticide Name | Application Area | Role of this compound |

|---|---|---|

| Thiamethoxam | Agriculture | Intermediate for effective pest control |

Other Industrial Applications

Beyond pharmaceuticals and pesticides, this compound finds utility in:

3.1 Dyes and Pigments

The compound is employed in synthesizing various dyes and pigments due to its reactivity with different organic substrates, allowing for the creation of vibrant colors used in textiles and coatings .

3.2 Flame Retardants

Its chemical properties enable it to be used as a flame retardant in various materials, enhancing fire safety in consumer products .

化学反応の分析

Key Reaction Conditions and Yields:

| Example | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | 120 | 48 | 83 | 90 |

| 2 | Pyridine | 120 | 24 | 93 | 97 |

| 3 | Toluene | 120 | 24 | ≤3.6 | – |

Mechanistic Notes :

-

Regioselectivity : The fluorine atom at the ortho position is preferentially displaced over chlorine due to its higher electronegativity and the steric/electronic environment of the ring .

-

Byproducts : Minor formation of 2-chloro-4-(trifluoromethyl)phenylhydrazine occurs via dechlorination (<5% yield) .

Functional Group Reactivity

The hydrazine moiety enables diverse transformations, though specific examples from peer-reviewed studies remain limited. Theoretical and analogous compound data suggest the following reactivities:

Condensation Reactions

Hydrazines typically react with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. For this compound, such reactions are anticipated to proceed under mild acidic or neutral conditions, yielding derivatives with potential biological activity.

Oxidation and Reduction

-

Oxidation : Hydrazine groups oxidize to diazenes or nitriles under strong oxidizing agents (e.g., MnO₂, H₂O₂).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the hydrazine to an amine, though this has not been experimentally verified for this compound.

Stability and Decomposition

The compound demonstrates moderate thermal stability but decomposes under prolonged heating (>150°C). Key decomposition pathways include:

-

Hydrolysis : In aqueous acidic/basic conditions, the hydrazine group may hydrolyze to form ammonia and substituted anilines.

-

Radical Reactions : Under UV light, homolytic cleavage of N–N bonds could generate aryl radicals.

Comparative Reactivity with Analogous Compounds

Substituent effects significantly alter reactivity compared to related arylhydrazines:

| Compound | Reactivity with Hydrazine | Major Product Yield (%) |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)phenylhydrazine | Lower selectivity | 60–70 |

| 2,6-Difluorophenylhydrazine | Higher hydrolysis rate | – |

Key Insight : The trifluoromethyl group enhances electrophilicity at the para position, accelerating substitution reactions compared to non-fluorinated analogs .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects, which influence their reactivity and applications. Key comparisons include:

Spectral Characteristics

- IR Spectroscopy : The C=O stretching vibration (~1663–1682 cm⁻¹) in hydrazinecarbothioamides (e.g., derivatives of 2,4-difluorophenylhydrazine) is absent in triazole tautomers, confirming cyclization . The target compound’s IR spectrum would similarly show NH stretching (~3150–3319 cm⁻¹) and C-F/C-Cl vibrations (1000–1300 cm⁻¹) .

- NMR : The deshielding effect of -CF₃ in ¹³C-NMR (δ ~120–125 ppm for CF₃) distinguishes it from analogs with -OCH₃ (δ ~55–60 ppm) or -CH₃ (δ ~20–25 ppm) .

準備方法

General Synthetic Approach

The core synthetic strategy for (2-chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine involves the reaction of dichlorofluorobenzene derivatives bearing a trifluoromethyl substituent with hydrazine sources such as hydrazine hydrate or hydrazine salts. The key step is the nucleophilic aromatic substitution of a halogen atom by hydrazine, typically at moderate temperatures and in the presence of organic solvents to optimize selectivity and yield.

Starting Materials

The principal starting materials are dichlorofluorobenzene derivatives with trifluoromethyl groups, specifically:

- 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene

- 1,2-Dichloro-3-fluoro-5-trifluoromethylbenzene

These compounds are reacted with hydrazine sources to yield the desired hydrazine derivative. The use of a mixture of these isomers has been found to improve reaction conditions and selectivity compared to previous methods using more heavily chlorinated analogues such as 3,4,5-trichlorotrifluoromethylbenzene.

Hydrazine Sources

Hydrazine sources employed include:

- Hydrazine (N2H4)

- Hydrazine hydrate (N2H4·H2O)

- Acid addition salts of hydrazine (e.g., hydrazine sulfate, hydrazine hydrochloride)

Hydrazine hydrate is commonly preferred due to ease of handling and reactivity. The molar ratio of hydrazine to dichlorofluorobenzene is typically between 1:1 and 6:1, with 1 to 3 moles of hydrazine hydrate per mole of aromatic halide being optimal for yield and selectivity.

Solvent Selection

A broad range of organic solvents can be used, offering flexibility and environmental considerations:

- Preferred solvents: cyclic ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), and heterocyclic aromatic compounds (e.g., pyridine).

- Other suitable solvents: dimethoxyethane, diethoxyethane, diglyme, triglyme, dibutyl ether, methyl tert-butyl ether, dioxane, chlorobenzene, xylenes, anisole, methanol, ethanol, propanol, isopropanol, butanol, and tertiary alkylamines (e.g., triethylamine).

Solvents with dielectric constants below 12, preferably below 8 at 25°C, are favored to enhance selectivity and ease of separation. Toluene and tetrahydrofuran are particularly preferred.

Reaction Conditions

| Parameter | Typical Range | Preferred Range |

|---|---|---|

| Temperature | Up to boiling point of mixture | 0°C to 60°C |

| 20°C to 40°C (most preferred) | ||

| Pressure | Reduced, atmospheric, or increased | Atmospheric pressure preferred |

| Reaction time | 1 to 120 hours | 24 to 120 hours |

| Hydrazine equivalents | 1 to 6 moles per mole substrate | 1 to 3 moles |

| Solvent equivalents | 1 to 15 moles per mole substrate | 3 to 8 moles |

The reaction is usually conducted by charging the aromatic halide and solvent into the reactor, followed by the addition of hydrazine hydrate. Mild temperatures (often below 60°C) are sufficient, avoiding the high temperatures (115–120°C) required in older methods.

Advantages of the Improved Method

- Milder reaction conditions: Lower temperature reduces side reactions and decomposition.

- Higher selectivity: Selective conversion of the 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene isomer leads to fewer by-products.

- Simplified purification: Easier separation of the target hydrazine from isomers and impurities due to improved selectivity and solvent choice.

- Versatile solvent use: Allows avoidance of environmentally unfavorable solvents like pyridine, improving sustainability and cost-efficiency.

Purification Techniques

Post-reaction, the product is isolated and purified using standard organic chemistry methods:

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene |

| Hydrazine source | Hydrazine hydrate (1–3 eq) |

| Solvents | Toluene, tetrahydrofuran, pyridine, others |

| Temperature | 0–60°C (preferably 20–40°C) |

| Reaction time | 24–120 hours |

| Pressure | Atmospheric |

| Yield and purity | Improved selectivity and yields compared to older methods (up to ~83% yield reported for related compounds) |

| Purification | Washing, extraction, crystallization, distillation |

Research Findings and Industrial Relevance

Patent literature and research reports emphasize the importance of optimizing the hydrazine substitution reaction on halogenated trifluoromethylbenzene derivatives to produce phenylhydrazines with high selectivity and yield. The shift from highly chlorinated starting materials to dichlorofluorobenzenes bearing trifluoromethyl groups significantly improves the process by lowering reaction temperatures and simplifying product isolation.

The choice of solvent and reaction parameters are critical for balancing reactivity and selectivity, with aromatic hydrocarbons and cyclic ethers being preferred for industrial scalability. The ability to conduct the reaction under mild conditions reduces energy consumption and potential hazards associated with hydrazine handling.

These advances have direct implications for the manufacture of agrochemical intermediates, where this compound serves as a valuable building block.

Q & A

Q. What are the established synthetic routes for (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine?

The synthesis typically involves reacting 2-chloro-6-fluoro-4-(trifluoromethyl)aniline with hydrazine hydrate under acidic reflux conditions (e.g., HCl) . Key steps include:

- Reagent control : Use stoichiometric hydrazine hydrate to avoid side reactions.

- Temperature : Reflux at 80–100°C for 6–12 hours to ensure complete conversion.

- Purification : Isolate the product via crystallization or column chromatography, with yields optimized to >75% by adjusting solvent polarity (e.g., ethanol/water mixtures).

- Scalability : Industrial methods may employ continuous flow reactors for improved efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and F NMR confirm substituent positions and electronic environments (e.g., deshielding effects from fluorine) .

- FTIR : Identify N-H stretches (~3200 cm) and C-F vibrations (1100–1200 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 257.03) and isotopic patterns from chlorine/fluorine .

- Elemental Analysis : Ensure >98% purity by matching experimental vs. theoretical C/H/N/Cl/F ratios .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF group:

- Deactivates the aromatic ring , directing electrophilic substitutions to meta/para positions relative to itself.

- Accelerates SNAr reactions at ortho-chloro sites due to increased electrophilicity. Example: Substitution with thiols proceeds 3× faster than non-CF analogs .

- Kinetic studies : Use Hammett plots ( = 0.54) to quantify electronic effects on reaction rates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Address discrepancies via:

- Standardized assays : Use identical cell lines (e.g., HeLa for anticancer studies) and concentrations (IC ranges: 10–50 μM) .

- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .

- Statistical validation : Apply ANOVA to compare datasets, ensuring p < 0.05 for significance .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina): Simulate binding to enzymes (e.g., DHFR) with predicted ΔG < -8 kcal/mol .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial potency (R > 0.85) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Racemization risks : Mitigate via low-temperature reactions (<40°C) and chiral catalysts (e.g., BINAP ligands) .

- Purification : Use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol gradients to achieve >99% ee .

- Process monitoring : Implement PAT (Process Analytical Technology) for real-time FTIR tracking of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。